molecular formula C18H15BrN4O B2363282 2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2194908-01-3

2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2363282
CAS No.: 2194908-01-3
M. Wt: 383.249
InChI Key: KDLFAEYZJWIBSE-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a pyridinyl group, and a pyrazinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the bromophenyl acetamide, followed by the introduction of the pyridinyl and pyrazinyl groups through a series of condensation and cyclization reactions. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups, such as fluorine or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide
  • 2-(4-fluorophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide
  • 2-(4-methylphenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide

Uniqueness

2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the bromine atom plays a crucial role in the desired chemical or biological activity.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O/c19-15-3-1-13(2-4-15)11-17(24)23-12-16-18(22-10-9-21-16)14-5-7-20-8-6-14/h1-10H,11-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLFAEYZJWIBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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